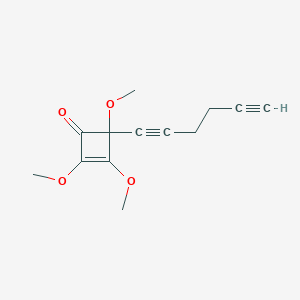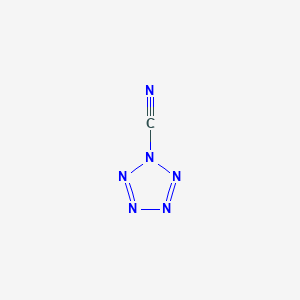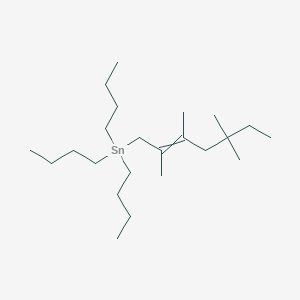![molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0](/img/structure/B12538501.png)
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring
Méthodes De Préparation
The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.
Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biological studies to understand the mechanisms of various biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:
4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
651741-81-0 |
|---|---|
Formule moléculaire |
C14H10INO2 |
Poids moléculaire |
351.14 g/mol |
Nom IUPAC |
4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2 |
Clé InChI |
VJKGZLQIBXZFKZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)


![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)

![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
